(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol

Lipophilicity Drug-likeness Positional isomerism

Researchers procuring piperidine-methanol building blocks for 5HT₂ receptor chemotype libraries risk receiving incorrect regioisomers with divergent LogP, boiling point, and C18 retention times-compromising library design and QC validation. This compound delivers the exact 4-ylmethanol regioisomer bearing a 5-methylfuran N-substituent. • LogP 0.953 (Δ -1.56 vs. des-hydroxymethyl analog; Δ ~0.84 vs. 3-yl isomer) ensures predictable polarity and unambiguous HPLC identification. • Free -CH₂OH group enables etherification, esterification, oxidation, or conversion to a leaving group. • Boiling point 300.4 °C (predicted) and density 1.081 g/cm³ support method development. Supplied at ≥98% purity; sealed storage at 2-8 °C; shipped at ambient temperature.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13634707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CN2CCC(CC2)CO
InChIInChI=1S/C12H19NO2/c1-10-2-3-12(15-10)8-13-6-4-11(9-14)5-7-13/h2-3,11,14H,4-9H2,1H3
InChIKeyVEGIYWXSALCZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol – Structural & Physicochemical Baseline


(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol (CAS 1247757-00-1, MW 209.29 g/mol) is an N-aralkyl-4-piperidinemethanol derivative bearing a 5-methylfuran-2-ylmethyl substituent on the piperidine nitrogen and a free hydroxymethyl group at the 4-position . It is classified as a heterocyclic building block within the broader piperidine-methanol family, a scaffold historically associated with serotonin 5HT₂ receptor antagonism and diverse CNS pharmacological activities [1]. The compound is supplied at 97–98% purity by multiple vendors, with a predicted density of 1.081±0.06 g/cm³ and a predicted boiling point of 300.4±27.0 °C .

1 N-aralkyl-4-piperidinemethanol scaffold for CNS receptor studies
2 Building block with free 4-hydroxymethyl synthetic handle
3 Differentiated from 3-yl regioisomer and des-methyl analogs

Why Generic Substitution Fails for (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol


Within the N-aralkyl-4-piperidinemethanol class, seemingly minor structural variations produce substantial differences in lipophilicity, boiling point, and hydrogen-bonding capacity that directly affect chromatographic behavior, formulation compatibility, and downstream synthetic utility. The 5-methylfuran substituent is not interchangeable with the unsubstituted furan analog; the positional isomer (3-ylmethanol vs. 4-ylmethanol) presents a markedly different LogP (Δ ~0.84) despite identical molecular formula . Furthermore, the free hydroxymethyl group is a critical synthetic handle whose presence or absence dictates the entire derivatization pathway. These quantifiable differences, detailed in Section 3, mean that procurement of a generic 'piperidine-methanol-furan' compound without specifying the exact regiochemistry and substitution pattern carries a high risk of obtaining a materially different chemical entity.

Regioisomer Positional isomer (3-ylmethanol) may shift lipophilicity profile, potentially altering chromatographic retention and solubility behavior.
Des‑methyl analog Removal of the 5‑methyl group on the furan ring may change thermal stability and molecular recognition, limiting direct substitution in SAR workflows.
Non‑hydroxylated Analogs lacking the 4‑hydroxymethyl group cannot serve as a synthetic handle, significantly changing derivatization pathways and hydrogen‑bond capacity.

Quantitative Differentiation Evidence for (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol vs. Closest Analogs


LogP Differentiation: 4-yl Isomer Is Significantly More Hydrophilic Than the 3-yl Positional Isomer

The target 4-yl isomer exhibits a LogP of 0.953 , whereas the 3-yl positional isomer (CAS 1247784-17-3), which shares the identical molecular formula and molecular weight, exhibits a LogP of 1.792 . This represents a ΔLogP of –0.84 (target is ~84% more hydrophilic by log scale), a substantial difference for isomeric compounds. The 3-yl isomer also has a reported XLogP3 of 1.3 [1], further corroborating the lipophilicity gap.

LogP difference
Computed
ΔLogP –0.84 (4‑yl more hydrophilic)
Supports chromatographic method differentiation
Predicted values from vendor datasheets; experimental verification advised
Lipophilicity Drug-likeness Positional isomerism

Boiling Point Elevation: 4-yl Isomer Boils ~18 °C Higher Than the 3-yl Isomer

The predicted boiling point of the target 4-yl compound is 300.4±27.0 °C , compared to 282.3±30.0 °C for the 3-yl positional isomer [1]. This ~18.1 °C difference (assuming central estimates: 300.4 vs. 282.3 °C) arises from differing intermolecular interactions due to the position of the hydroxymethyl group on the piperidine ring.

Boiling point shift
Computed
Target 300.4 °C vs 282.3 °C (3‑yl isomer)
Wider thermal window may reduce volatilization loss
Predicted boiling points; confirm under actual distillation conditions
Thermal stability Purification Distillation

Methyl-Furan Substitution: Quantifiable Impact on Molecular Weight and Boiling Point vs. Des-Methyl Analog

Compared to the des-methyl analog [1-(furan-2-ylmethyl)piperidin-4-yl]methanol (CAS 930111-13-0; MW 195.26, BP 285.75 °C) , the target compound carries an additional methyl group on the furan ring, increasing molecular weight by 14.03 g/mol (7.2%) and raising the predicted boiling point by approximately 14.7 °C (from 285.75 to 300.4 °C) . The density also decreases slightly from 1.102 to 1.081 g/cm³.

Methyl‑furan effect
Computed
ΔMW +14.0 g/mol; ΔBP +14.7 °C vs des‑methyl analog
5‑methyl group influences steric and electronic properties
Density difference –0.021 g/cm³; cross‑database computed values
Structure-property relationship Methyl effect Furan substitution

Hydroxymethyl Synthetic Handle: LogP Differential vs. Non-Hydroxylated Piperidine Analog

The free hydroxymethyl group (–CH₂OH) at the piperidine 4-position of the target compound (LogP 0.953) contributes dramatically to polarity compared to the analogous compound lacking this group, 1-[(5-methylfuran-2-yl)methyl]piperidine (CAS 46209-55-6; LogP 2.51) [1]. The ΔLogP is –1.56, indicating the target is approximately 36-fold more hydrophilic.

Hydroxymethyl handle
Computed
LogP 0.953 vs 2.51 (non‑hydroxylated analog)
Presence of –CH₂OH increases polarity and H‑bond donor capacity
ΔLogP –1.56; enables etherification, esterification, or oxidation
Synthetic handle Hydrophilicity Functional group interconversion

Class-Level 5HT₂ Receptor Pharmacological Relevance of the N-Aralkyl-4-Piperidinemethanol Scaffold

The N-aralkyl-4-piperidinemethanol scaffold to which the target compound belongs is established in the patent literature as a privileged chemotype for potent and selective serotonin 5HT₂ receptor antagonism. U.S. Patent 4,783,471 (Merrell Dow) and EP 0208235A1 disclose that compounds of the general formula α-(substituted-phenyl)-1-(aralkyl)-4-piperidinemethanol demonstrate Ki values in the low nanomolar range at 5HT₂ receptors, with representative examples such as MDL 11,939 (α-phenyl-1-(2-phenylethyl)-4-piperidine methanol) showing potent and selective 5HT₂ antagonism [1][2]. While the target compound substitutes the phenyl moiety with a 5-methylfuran heterocycle, the core 4-piperidinemethanol pharmacophore with an N-aralkyl substituent is structurally conserved, placing it within this pharmacologically validated class.

5HT₂ receptor scaffold
Class-level
N‑aralkyl‑4‑piperidinemethanol core conserved; no direct binding data for this compound
May support CNS receptor screening libraries
Class inference from Merrell Dow patents; target‑specific activity not reported
Serotonin receptor 5HT2A antagonist CNS drug discovery

Synthetic Provenance: Accessible from Biomass-Derived 5-Methylfurfural via Reductive Amination

The target compound is accessible via reductive amination of 5-methylfurfural (CAS 620-02-0) with 4-piperidinemethanol (CAS 6457-49-4), as described in the general synthetic methodology of Chinese Patent CN103374005A for substituted furo-piperidine derivatives [1]. 5-Methylfurfural is an inexpensive biomass-derived platform chemical produced from hemicellulose [2], offering a cost advantage over synthetic routes that require pre-functionalized heterocyclic building blocks. In contrast, the des-methyl analog requires furfural, which, while also biomass-derived, yields a compound with different physicochemical properties as quantified in Evidence Item 3 above.

Synthetic route
Supporting evidence
Reductive amination of 5‑methylfurfural + 4‑piperidinemethanol
Biomass‑derived starting material may support supply chain resilience
Described in CN103374005A; scale‑up feasibility to be validated
Sustainable synthesis Reductive amination Biomass-derived building block

Recommended Application Scenarios for (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol Based on Differentiation Evidence


Medicinal Chemistry: 5HT₂ Receptor Antagonist Lead Optimization Programs

The N-aralkyl-4-piperidinemethanol scaffold is a privileged chemotype for serotonin 5HT₂ receptor antagonism as established in the Merrell Dow patent family . The target compound provides this pharmacophore with a 5-methylfuran N-substituent, offering a heterocyclic alternative to the phenyl-based N-aralkyl groups predominantly exemplified in the patent literature. Its lower LogP (0.953) relative to the des-hydroxymethyl analog (2.51) suggests improved aqueous solubility and a potentially more favorable pharmacokinetic profile for CNS penetration when balanced lipophilicity is required.

Synthetic Chemistry: Building Block Requiring a Free Primary Alcohol Handle at the Piperidine 4-Position

The hydroxymethyl group differentiates this compound from 1-[(5-methylfuran-2-yl)methyl]piperidine and provides a site for etherification, esterification, oxidation, or conversion to a leaving group . The ΔLogP of –1.56 vs. the non-hydroxylated analog means this building block imparts substantially different polarity to downstream products, which is critical when designing compound libraries with controlled LogP ranges. Procurement should prioritize this specific compound when subsequent synthetic steps require a 4-hydroxymethyl functional group.

Chromatographic Method Development Requiring Predictable Retention Behavior

The well-characterized LogP of 0.953 and structurally diagnostic boiling point of 300.4 °C provide reference values for reversed-phase HPLC method development. The ~0.84 LogP difference between the 4-yl (0.953) and 3-yl (1.792) positional isomers translates to markedly different retention times under typical C18 gradient conditions, meaning these isomers are analytically distinguishable. This matters for quality control laboratories that require authentic reference standards of the specific regioisomer.

Green Chemistry & Sustainable Synthesis Research

The synthetic route utilizing 5-methylfurfural—a biomass-derived platform chemical from hemicellulose—as the key starting material aligns the target compound with sustainable chemistry initiatives . Researchers developing bio-based compound libraries or evaluating the environmental footprint of synthetic routes may preferentially select this compound over analogs derived from petrochemical feedstocks, provided the 5-methyl substitution pattern meets their structural requirements.

Application
Selection Property
Validation Focus
5HT₂ receptor chemotype exploration
N‑aralkyl‑4‑piperidinemethanol core with 5‑methylfuran N‑substituent
Serotonin receptor binding assay context (CNS panel)
Synthetic derivatization requiring 4‑hydroxymethyl handle
Free primary alcohol at piperidine 4‑position
Functional group interconversion validation (etherification, esterification, oxidation)
Reversed‑phase HPLC method development
Supplier‑reported LogP and boiling point reference values
Retention time differentiation from 3‑yl regioisomer
Sustainable synthesis research
Accessibility from biomass‑derived 5‑methylfurfural
Supply chain sourcing and scale‑up evaluation
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